molecular formula C10H16N2O2 B1484300 6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098142-04-0

6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484300
CAS No.: 2098142-04-0
M. Wt: 196.25 g/mol
InChI Key: RCIIWZUURKKTDZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biodegradation and Environmental Fate of Ethers

Studies have shown the capacity of microorganisms to degrade ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the biodegradation pathways and the environmental fate of these substances. Microorganisms can utilize ETBE as a carbon and energy source, either aerobically or via co-metabolism with alkanes. This research is significant for understanding how similar compounds, including potentially 6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, might behave in environmental contexts and the potential for bioremediation strategies in contaminated sites (Thornton et al., 2020).

Synthetic Applications and Catalysis

Research into synthetic applications of pyrimidine derivatives includes the synthesis of 1,2,3,4-tetrahydropyrimidine derivatives with potential anti-inflammatory activity, demonstrating the versatility and medicinal relevance of pyrimidine chemistry. Such compounds were synthesized using novel procedures, characterized, and evaluated for their biological activities, underscoring the potential pharmaceutical applications of pyrimidine derivatives (Gondkar, Deshmukh, & Chaudhari, 2013).

Environmental Occurrence and Toxicity of Phenolic Antioxidants

Another related area of research involves the study of synthetic phenolic antioxidants (SPAs), which share some structural motifs with pyrimidine derivatives. This research focuses on the environmental occurrence, human exposure, and toxicity of SPAs, offering insights into the potential environmental and health impacts of widespread chemical usage. It highlights the detection of SPAs in various matrices and discusses their biotransformation products, exposure pathways, and toxicity profiles (Liu & Mabury, 2020).

Properties

IUPAC Name

6-tert-butyl-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-12-8(13)6-7(10(2,3)4)11-9(12)14/h6H,5H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIIWZUURKKTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
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6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.